

FR901463: A Technical Guide to its Role in Inducing Cell Cycle Arrest

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Compound of Interest

Compound Name: FR901463

Cat. No.: B15589788

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

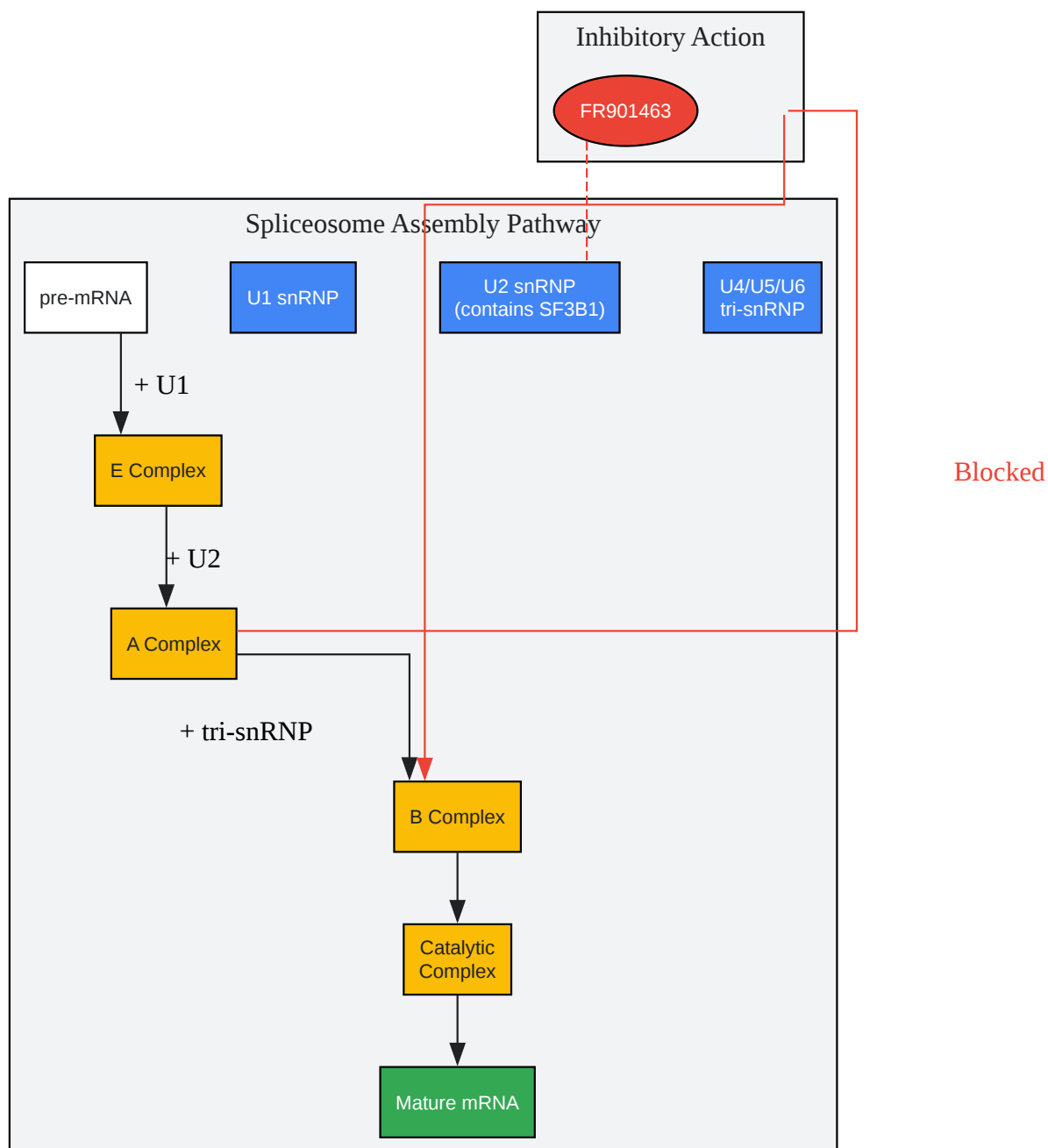
FR901463 is a potent, naturally derived antitumor agent that functions as a highly specific modulator of the spliceosome. Its mechanism of action converges on the inhibition of the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle. This interference with the pre-mRNA splicing machinery leads to widespread aberrant splicing, culminating in pleiotropic downstream effects, most notably a robust induction of cell cycle arrest at the G1 and G2/M phases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning **FR901463**-induced cell cycle arrest, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cell cycle progression.

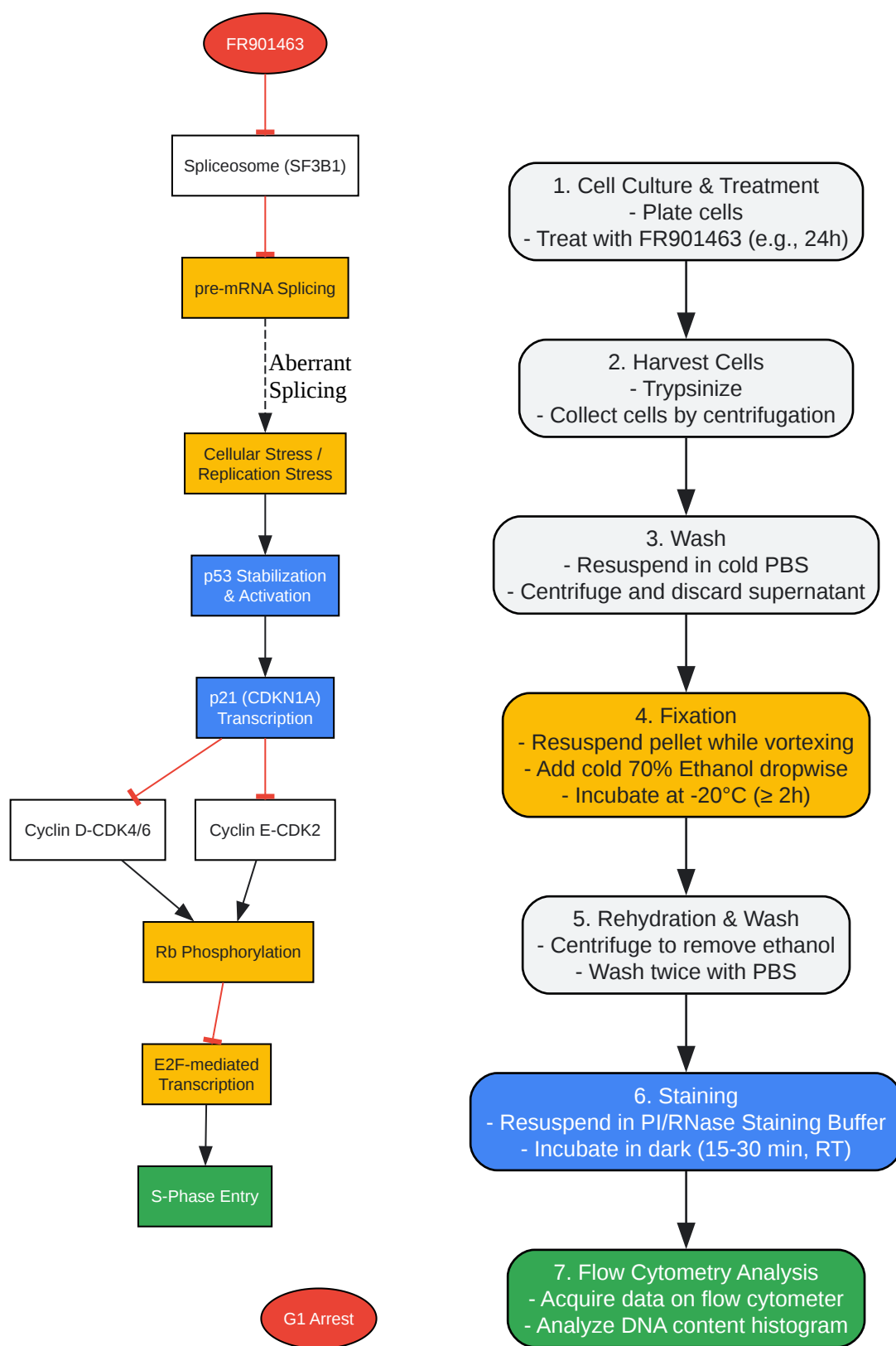
Core Mechanism of Action: Spliceosome Inhibition

FR901463 and its analogs, such as Spliceostatin A, exert their cytotoxic effects by directly targeting the spliceosome, the macromolecular machine responsible for excising introns from pre-mRNA.^{[1][2]}

- **Molecular Target:** The primary molecular target is the Splicing Factor 3b (SF3B) subunit 1 (SF3B1), a key protein within the U2 snRNP.^[2]

- Functional Consequence: Binding of **FR901463** to SF3B1 stalls the assembly of the spliceosome at the pre-spliceosomal 'A complex'.^{[2][3]} This prevents the stable recruitment of the U4/U5/U6 tri-snRNP, a critical step for the catalytic activation of the spliceosome.^[3] The ultimate result is a global inhibition of pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrantly spliced mRNAs, often through exon skipping.^{[1][3]}





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References

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- 3. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [[frontiersin.org](https://www.frontiersin.org/)]
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